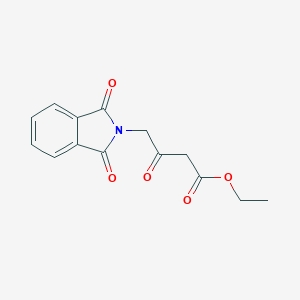

Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate

Overview

Description

Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate is a chemical compound characterized by the presence of an isoindoline-1,3-dione moiety and an ethyl ester group.

Mechanism of Action

Target of Action

Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives. These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that isoindoline-1,3-dione derivatives interact with their targets, leading to various biological responses . For instance, some isoindoline-1,3-dione derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Isoindoline-1,3-dione derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . For example, some derivatives have shown antiviral activity, suggesting they may interfere with viral replication pathways . .

Pharmacokinetics

Isoindoline-1,3-dione derivatives are generally neutral and hydrophobic, allowing them to pass through living membranes in vivo . This suggests that this compound may have good bioavailability.

Result of Action

The result of the action of this compound is likely to depend on the specific biological target and pathway it affects. For instance, some isoindoline-1,3-dione derivatives have shown cytotoxic effects against blood cancer cells , suggesting that this compound may also have potential anticancer effects.

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, which share a similar structure, have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad spectrum of biological activities exhibited by similar indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . Another approach involves the reaction of o-phthalic acids or anhydrides with amines in isopropanol and water as solvents, using a catalyst such as SiO2-tpy-Nb at reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as solventless reactions and the use of green chemistry principles are employed to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Phthalimide: A structurally related compound with similar biological activities.

Thalidomide: Known for its anti-inflammatory and anticancer properties.

N-Substituted imides: A broad class of compounds with diverse biological activities.

Uniqueness

Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate stands out due to its unique combination of an isoindoline-1,3-dione moiety and an ethyl ester group, which imparts specific chemical reactivity and biological activity . This makes it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate is a compound belonging to the class of isoindoline derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound contains a unique isoindoline-1,3-dione moiety that contributes to its biological properties. The molecular formula is CHNO, and it has a molecular weight of approximately 259.25 g/mol. The presence of electron-withdrawing groups enhances its reactivity and interaction with biological systems.

Target Interactions

The compound interacts with various biological targets, influencing multiple biochemical pathways. Isoindoline derivatives are known for their ability to modulate enzyme activity and gene expression through:

- Enzyme Inhibition : Many isoindoline derivatives inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Binding : The compound may bind to specific receptors, altering cellular signaling pathways.

Biochemical Pathways Affected

Research indicates that this compound can affect several pathways associated with:

- Anticancer Activity : Inducing apoptosis in cancer cells.

- Antimicrobial Activity : Exhibiting effects against various pathogens.

- Antioxidant Properties : Reducing oxidative stress within cells.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Demonstrated cytotoxic effects against various cancer cell lines. |

| Antimicrobial | Exhibits activity against bacteria and fungi. |

| Antioxidant | Reduces oxidative stress and protects cells from damage. |

| Anti-inflammatory | Modulates inflammatory responses in vitro and in vivo. |

Case Studies and Experimental Data

- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines (e.g., A549 lung cancer cells), with IC values indicating potent activity (values typically ranging from 10 to 30 µM) .

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in cancer progression and inflammation. Docking simulations reveal favorable binding interactions that correlate with observed biological activities .

- Antioxidant Activity : The compound has been evaluated for its antioxidant potential using standard assays (e.g., DPPH radical scavenging), showing promising results comparable to established antioxidants .

Applications in Medicine and Industry

This compound holds potential for various applications:

- Pharmaceutical Development : As a lead compound for developing new anticancer agents or antimicrobial drugs.

- Biological Research : Utilized as a tool compound in studies investigating enzyme inhibition and cellular signaling pathways.

- Industrial Uses : Potential applications in the synthesis of dyes or as an additive in polymer formulations due to its unique chemical properties .

Properties

IUPAC Name |

ethyl 4-(1,3-dioxoisoindol-2-yl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-2-20-12(17)7-9(16)8-15-13(18)10-5-3-4-6-11(10)14(15)19/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDUXGINCDZFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930145 | |

| Record name | Ethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13855-80-6 | |

| Record name | 2H-Isoindole-2-butanoic acid, 1,3-dihydro-beta,1,3-trioxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013855806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.